K284-6111 exerts its effects by inhibiting CHI3L1. Specifically, it binds to the CBD of CHI3L1, preventing its interaction with its receptor, interleukin-13 receptor subunit alpha-2 (IL-13Rα2) []. This inhibition disrupts downstream signaling pathways, including the c-Jun N-terminal kinase (JNK)-activator protein 1 (AP-1) pathway []. By modulating these pathways, K284-6111 demonstrates anti-inflammatory, anti-tumor, and neuroprotective effects [, , , ].
CAS No.: 10257-55-3
CAS No.: 88861-43-2
CAS No.: 13538-21-1
CAS No.: 10035-03-7
CAS No.: 463-82-1